molecular formula C31H44Br2 B14248550 2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene CAS No. 367524-10-5

2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene

Cat. No.: B14248550
CAS No.: 367524-10-5
M. Wt: 576.5 g/mol
InChI Key: BUBQMMOXJJLWOW-UHFFFAOYSA-N
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Description

2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene is an organic compound belonging to the fluorene family. Fluorene derivatives are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of bromine atoms and bulky alkyl groups in this compound can influence its chemical reactivity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene typically involves the bromination of 9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atoms in 2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The fluorene core can undergo oxidation to form fluorenone derivatives or reduction to form dihydrofluorene derivatives.

    Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.

Major Products

    Substitution Products: Compounds with various functional groups replacing the bromine atoms.

    Oxidation Products: Fluorenone derivatives.

    Reduction Products: Dihydrofluorene derivatives.

    Coupling Products: Complex organic molecules with extended conjugation.

Scientific Research Applications

2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene has several applications in scientific research:

    Organic Electronics: Used as a building block in the synthesis of materials for OLEDs and OPVs.

    Material Science: Incorporated into polymers and copolymers to enhance their electronic properties.

    Chemical Sensors: Utilized in the development of sensors for detecting various analytes.

    Pharmaceutical Research: Investigated for potential biological activities and as intermediates in drug synthesis.

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene depends on its application:

    In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes within the device.

    In Chemical Reactions: The bromine atoms serve as reactive sites for further functionalization, enabling the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dibromo-9,9-dioctylfluorene: Similar structure but with different alkyl groups.

    2,7-Dibromo-9,9-diphenylfluorene: Contains phenyl groups instead of alkyl groups.

    2,7-Dibromo-9,9-bis(2-ethylhexyl)fluorene: Another derivative with different alkyl substituents.

Uniqueness

2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene is unique due to its specific alkyl substituents, which can influence its solubility, thermal stability, and electronic properties. These characteristics make it suitable for specific applications in organic electronics and material science.

Properties

CAS No.

367524-10-5

Molecular Formula

C31H44Br2

Molecular Weight

576.5 g/mol

IUPAC Name

2,7-dibromo-9,9-bis(3,5,5-trimethylhexyl)fluorene

InChI

InChI=1S/C31H44Br2/c1-21(19-29(3,4)5)13-15-31(16-14-22(2)20-30(6,7)8)27-17-23(32)9-11-25(27)26-12-10-24(33)18-28(26)31/h9-12,17-18,21-22H,13-16,19-20H2,1-8H3

InChI Key

BUBQMMOXJJLWOW-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC(C)CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

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